![molecular formula C20H17BrFN5O2 B2701536 N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357751-82-6](/img/structure/B2701536.png)
N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17BrFN5O2 and its molecular weight is 458.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound with significant potential in medicinal chemistry. This compound incorporates a triazole moiety known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C23H20BrFN4O2S
- Molecular Weight : 515.4 g/mol
Biological Activity Overview
The biological activities of compounds containing the triazole moiety have been extensively studied. The following sections outline the specific activities associated with this compound.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds similar to this triazole derivative demonstrate effective inhibition against various bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.125 μg/mL against resistant strains .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Triazole Derivative A | 0.125 | S. aureus |
Triazole Derivative B | 0.25 | E. coli |
Anticancer Activity
The anticancer potential of triazole compounds has also been explored:
- Cell Line Studies : In vitro studies on cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) have shown that triazole derivatives exhibit IC50 values ranging from 0.39 to 0.46 μM . This suggests a potent inhibitory effect on cancer cell proliferation.
Cell Line | IC50 (μM) | Compound |
---|---|---|
MCF7 | 0.46 | Triazole Derivative A |
HCT116 | 0.39 | Triazole Derivative B |
Anti-inflammatory Activity
Triazole compounds are also noted for their anti-inflammatory effects:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes .
Case Studies
Several case studies provide insights into the biological activities of triazole derivatives:
- Study on Antibacterial Efficacy : A study evaluated a series of triazole compounds against multidrug-resistant bacterial strains. The results indicated that specific substitutions on the triazole ring enhanced antibacterial potency .
- Evaluation of Anticancer Properties : In a comparative study of various triazole derivatives, one compound demonstrated remarkable selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapy .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities , particularly against resistant strains of bacteria. Studies have shown that derivatives of 1,2,4-triazoles, which include the triazoloquinoxaline structure found in this compound, exhibit potent antibacterial effects. For instance:
- Mechanism of Action : The triazole ring contributes to the inhibition of key bacterial enzymes and disrupts cell wall synthesis. This mechanism has been documented in various studies highlighting the efficacy of related compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
- Case Studies : One study demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating their potential as effective alternatives in treating infections caused by resistant bacteria .
Anticancer Activity
N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has also been explored for its anticancer properties :
- Cell Line Studies : Research has indicated that triazole-containing compounds can induce apoptosis in cancer cell lines. For example, compounds similar to this one have shown effectiveness in inhibiting the growth of breast and lung cancer cells by triggering programmed cell death pathways .
- Mechanism Insights : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA replication and repair mechanisms in cancer cells. This effect is enhanced by the presence of electron-withdrawing groups on the phenyl ring, which increases the compound's reactivity .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of triazole derivatives:
- Research Findings : Compounds with a similar structure have been reported to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This suggests a possible application in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Data Table: Summary of Applications
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN5O2/c1-11(2)18-24-25-19-20(29)26(15-5-3-4-6-16(15)27(18)19)10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDIPCFFYQYFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.